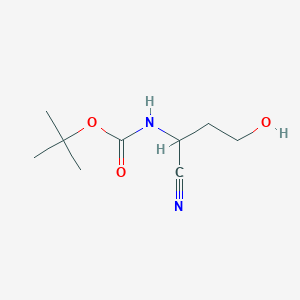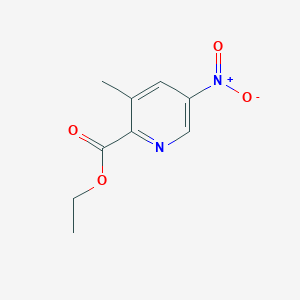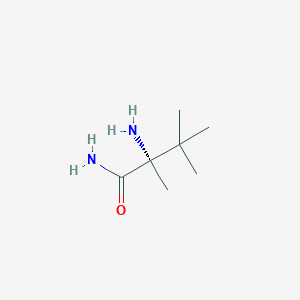![molecular formula C43H88ClN7O2 B13901992 (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride](/img/structure/B13901992.png)
(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino groups, a long hydrocarbon chain, and a hydrochloride salt form. Its unique configuration makes it a subject of interest in synthetic chemistry, medicinal research, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride typically involves multi-step organic reactions. One common approach is the Strecker synthesis, which is used to prepare α-aminonitriles, versatile intermediates for amino acids synthesis . The reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable methods for introducing complex functional groups into organic compounds . The use of continuous flow reactors can optimize reaction conditions, improve yields, and ensure consistent product quality.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino groups allows for oxidation reactions, potentially forming nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate amino groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound’s amino groups can interact with various biomolecules, making it useful in studying protein interactions and enzyme mechanisms .
Medicine
Medicinal research explores the compound’s potential as a therapeutic agent. Its unique structure may allow it to target specific molecular pathways, offering potential treatments for various diseases .
Industry
Industrially, the compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its complex structure provides opportunities for creating novel products with unique properties .
作用机制
The mechanism of action of (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride involves its interaction with molecular targets through its amino and hydrocarbon groups. These interactions can modulate various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
(2S)-2-Amino-8-nonenoic acid hydrochloride: Similar in having amino groups and a hydrocarbon chain, but with different functional groups and chain length.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-propane-1,3-diol: Shares amino groups but differs in its aromatic ring structure.
Uniqueness
The uniqueness of (2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride lies in its combination of long hydrocarbon chains and multiple amino groups, providing a versatile platform for various chemical and biological applications.
属性
分子式 |
C43H88ClN7O2 |
|---|---|
分子量 |
770.7 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride |
InChI |
InChI=1S/C43H87N7O2.ClH/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-37-50(36-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)42(52)40(45)38-49-41(51)39(44)34-33-35-48-43(46)47;/h17,19,39-40H,3-16,18,20-38,44-45H2,1-2H3,(H,49,51)(H4,46,47,48);1H/b19-17-;/t39-,40-;/m0./s1 |
InChI 键 |
IYSPHXVYZPZNNK-FCSLXPNMSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCC/C=C\CCCCCCCC)C(=O)[C@H](CNC(=O)[C@H](CCCN=C(N)N)N)N.Cl |
规范 SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCC=CCCCCCCCC)C(=O)C(CNC(=O)C(CCCN=C(N)N)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)








![1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13901990.png)
